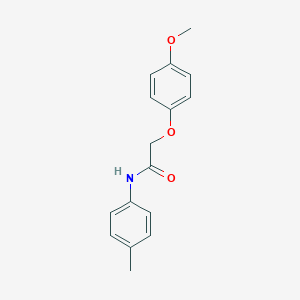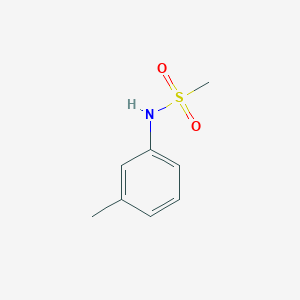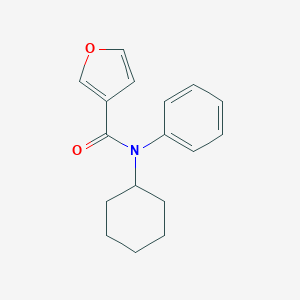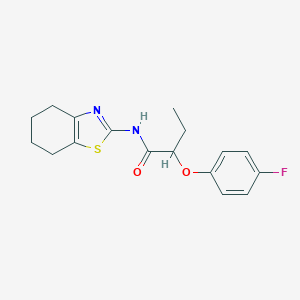![molecular formula C22H26N2O5S B241001 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thienoisoindolinone derivative that has been synthesized through a multi-step process. The compound has shown promising results in various studies, making it a subject of interest for further research.
作用機序
The mechanism of action of 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide is not fully understood. However, studies suggest that the compound may work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. The compound may also work by modulating certain signaling pathways in the body.
生化学的および生理学的効果
Studies have shown that 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide has several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various studies, making it a subject of interest for further research. However, one limitation of using the compound is its limited availability. The synthesis of the compound is a multi-step process, making it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide. One direction is to further investigate the mechanism of action of the compound. Understanding how the compound works at a molecular level could lead to the development of more effective therapies. Another direction is to explore the potential use of the compound in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
合成法
The synthesis of 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide involves a multi-step process. The synthesis starts with the reaction of 3-(4-methoxyphenyl)acrylic acid with thionyl chloride to form the acid chloride. The acid chloride is then reacted with 2-mercaptoacetamide to form the thienoisoindolinone intermediate. The intermediate is then reacted with 3-toluidine and acetic anhydride to form the final compound.
科学的研究の応用
2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide has shown potential in various scientific research applications. The compound has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, specifically in inhibiting the growth of cancer cells. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
製品名 |
2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide |
|---|---|
分子式 |
C22H26N2O5S |
分子量 |
430.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-[4-[2-(3-methylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]acetamide |
InChI |
InChI=1S/C22H26N2O5S/c1-15-4-3-5-19(10-15)24-22(26)12-17-14-30(27,28)13-16(17)11-21(25)23-18-6-8-20(29-2)9-7-18/h3-10,16-17H,11-14H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
VMZUERNXXQDOEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2CS(=O)(=O)CC2CC(=O)NC3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CC2CS(=O)(=O)CC2CC(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)


![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)
![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)

![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
